molecular formula C16H17FN2O2 B1318055 N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide CAS No. 954256-78-1

N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide

Cat. No. B1318055
M. Wt: 288.32 g/mol
InChI Key: SHRLQLFULDCUHE-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide (NFP-DMA) is a small-molecule compound that has been extensively studied for its potential applications in scientific research. It is a versatile compound that can be used for a variety of purposes, including synthesis, biochemical and physiological studies, and lab experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide involves the reaction of 5-amino-2-fluoroaniline with 2,5-dimethylphenol to form N-(5-amino-2-fluorophenyl)-2,5-dimethylphenol, which is then reacted with chloroacetyl chloride to form N-(5-amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide.

Starting Materials
5-amino-2-fluoroaniline, 2,5-dimethylphenol, chloroacetyl chloride, diethyl ether, sodium bicarbonate, sodium chloride, wate

Reaction
Step 1: Dissolve 5-amino-2-fluoroaniline (1.0 eq) and 2,5-dimethylphenol (1.2 eq) in diethyl ether and add sodium bicarbonate (1.2 eq)., Step 2: Stir the mixture at room temperature for 2 hours., Step 3: Filter the mixture and wash the solid with water., Step 4: Dissolve the solid in chloroform and add chloroacetyl chloride (1.2 eq)., Step 5: Stir the mixture at room temperature for 2 hours., Step 6: Add water and stir the mixture for 30 minutes., Step 7: Separate the organic layer and wash it with water and brine., Step 8: Dry the organic layer over sodium sulfate and evaporate the solvent., Step 9: Purify the product by column chromatography to obtain N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide.

Mechanism Of Action

N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to interact with a variety of proteins and enzymes, including those involved in the metabolism of drugs and other compounds. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, it has been shown to have a modulatory effect on the activity of certain ion channels, such as voltage-gated calcium channels, which are involved in the regulation of cellular processes.

Biochemical And Physiological Effects

N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and proteins, as well as to regulate the activity of certain ion channels. Additionally, it has been shown to have an effect on the metabolism of drugs and other compounds, as well as to have an effect on the structure and function of various cellular components.

Advantages And Limitations For Lab Experiments

N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized in a short period of time. Additionally, it is relatively inexpensive and can be obtained in large quantities. However, it is important to note that N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide is a relatively small molecule, and as such, its effects may be limited when used in certain experiments. Additionally, it is important to note that N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide may have toxic effects when used in certain concentrations or in certain contexts.

Future Directions

The potential future directions of N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide are numerous. One potential direction is the use of N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide in drug development, as it has been shown to have an effect on the metabolism of drugs and other compounds. Additionally, it may be possible to use N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide to study the structure and function of various cellular components, such as DNA, RNA, and proteins. Additionally, it may be possible to use N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide to study the effects of various compounds on the activity of enzymes and other proteins. Finally, it may be possible to use N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide to investigate the mechanisms of action of various drugs.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide has been used in a number of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of various compounds on the activity of enzymes and other proteins, as well as to investigate the mechanisms of action of various drugs. Additionally, it has been used to study the structure and function of various cellular components, such as DNA, RNA, and proteins.

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-10-3-4-11(2)15(7-10)21-9-16(20)19-14-8-12(18)5-6-13(14)17/h3-8H,9,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRLQLFULDCUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide

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